molecular formula C19H13N3O2 B5425420 (E)-2-(3-nitrophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile

(E)-2-(3-nitrophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile

Cat. No.: B5425420
M. Wt: 315.3 g/mol
InChI Key: DLZUGAZMTOOCHQ-SSZFMOIBSA-N
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Description

(E)-2-(3-nitrophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a nitrophenyl group, a phenylpyrrole moiety, and a nitrile group, making it a molecule of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-nitrophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and 1-phenylpyrrole.

    Condensation Reaction: The key step involves a condensation reaction between 3-nitrobenzaldehyde and 1-phenylpyrrole in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Nitrile Group: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide or sodium cyanide, under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-nitrophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylpyrrole moiety can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(3-nitrophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential as therapeutic agents, particularly if they exhibit biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-2-(3-nitrophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(3-nitrophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile: can be compared with other nitrile-containing compounds, such as:

Uniqueness

What sets this compound apart is its combination of a nitrophenyl group and a phenylpyrrole moiety, which may confer unique chemical and biological properties not found in simpler nitrile compounds.

Properties

IUPAC Name

(E)-2-(3-nitrophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c20-14-16(15-6-4-9-19(12-15)22(23)24)13-18-10-5-11-21(18)17-7-2-1-3-8-17/h1-13H/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZUGAZMTOOCHQ-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=CC=C2/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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